N-Methylation Reduces Hydrogen Bond Donor Count by 1 vs. Des-Methyl Analog, Altering Permeability and Metabolic Susceptibility Profiles
The N-methylation at the 1-position of the oxoindoline ring in CAS 1169988-10-6 eliminates one hydrogen bond donor (HBD) relative to the des-methyl analog 1-(3,4-dichlorophenyl)-3-(2-oxoindolin-5-yl)urea (CAS 1170440-32-0). PubChem computed data for CAS 1169988-10-6 show HBD count = 2 and XLogP3 = 2.8 [1]; the des-methyl analog, by virtue of retaining the indoline N–H, is predicted to have HBD = 3 and a lower XLogP3 value (estimated ~2.1–2.3 based on a –0.5 to –0.7 log unit penalty for the additional HBD). This reduction in HBD count is associated with improved passive membrane permeability in established predictive models (e.g., Lipinski's Rule of Five and Veber's rules), where HBD ≤ 3 is correlated with higher oral absorption probability [2]. Furthermore, N-methylation blocks a potential site of Phase I N-dealkylation and Phase II glucuronidation, which can confer differential metabolic stability [3].
| Evidence Dimension | Hydrogen bond donor count (computed) |
|---|---|
| Target Compound Data | HBD = 2; XLogP3 = 2.8 (PubChem CID 30375596) |
| Comparator Or Baseline | Des-methyl analog (CAS 1170440-32-0): HBD = 3 (predicted); XLogP3 estimated ~2.1–2.3 |
| Quantified Difference | ΔHBD = –1; ΔXLogP3 ≈ +0.5 to +0.7 log units |
| Conditions | Computed using Cactvs/XLogP3 engines per PubChem release 2021.05.07 |
Why This Matters
A difference of one HBD and ~0.5–0.7 log units in XLogP3 can translate to measurable differences in Caco-2 permeability and microsomal stability, making analog choice consequential for in vitro assay design and in vivo PK projection.
- [1] PubChem CID 30375596. Computed Properties table: Hydrogen Bond Donor Count = 2; XLogP3-AA = 2.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1169988-10-6 (accessed April 2026). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
- [3] Smith DA, Beaumont K, Maurer TS, Di L. Volume of Distribution in Drug Design. J Med Chem. 2015;58(15):5691-5698. doi:10.1021/acs.jmedchem.5b00201. — N-methylation effects on metabolism discussed therein. View Source
